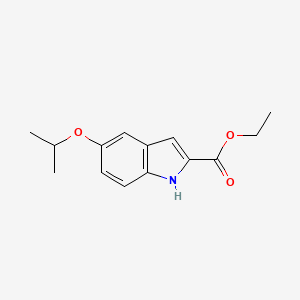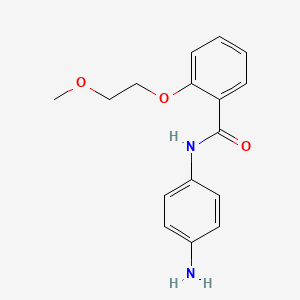
N-(4-Aminophenyl)-2-(2-methoxyethoxy)benzamide
Descripción general
Descripción
N-(4-Aminophenyl)-2-(2-methoxyethoxy)benzamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Oxidation and Antioxidant Activity
Electrochemical Behavior and Antioxidant Potential : A study by Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamides, including a compound similar to N-(4-Aminophenyl)-2-(2-methoxyethoxy)benzamide. The research highlighted the compounds' capacity to act as antioxidants by scavenging free radicals. The oxidation mechanisms provide insights into their antioxidant activities, indicating a complex, pH-dependent process involving the amino group. This suggests potential applications in fields requiring the modulation of oxidative stress or the development of antioxidant agents (Jovanović et al., 2020).
Antioxidant Agents : Another study by Perin et al. (2018) focused on N-arylbenzamides, closely related to the chemical structure , demonstrating improved antioxidative properties compared to the reference molecule BHT in DPPH and FRAP assays. This work suggests these compounds' potential as lead compounds in designing potent antioxidants, indicating their application in preventing oxidative damage in biological systems (Perin et al., 2018).
Synthesis and Chemical Transformations
- Chemoselective N-Benzoylation : Research by Singh et al. (2017) described the chemoselective N-benzoylation of aminophenols, resulting in compounds of biological interest. This synthetic methodology may offer pathways for generating derivatives of this compound with enhanced biological or physical properties, useful in various scientific applications (Singh et al., 2017).
Molecular Imaging and Brain Research
- Molecular Imaging Probe : A compound structurally related to this compound was used as a selective serotonin 1A (5-HT(1A)) molecular imaging probe by Kepe et al. (2006). This research underscores the potential application of such compounds in developing diagnostic tools for neurological conditions, highlighting their use in quantifying receptor densities in the brain, particularly in Alzheimer's disease patients (Kepe et al., 2006).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-10-11-21-15-5-3-2-4-14(15)16(19)18-13-8-6-12(17)7-9-13/h2-9H,10-11,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOKIEZBIUOTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




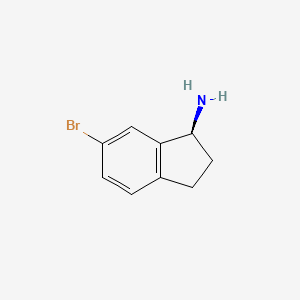

![[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester](/img/structure/B1532668.png)
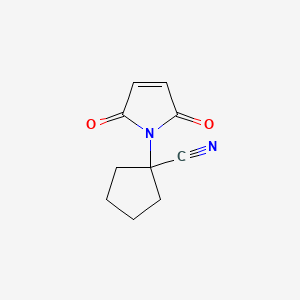


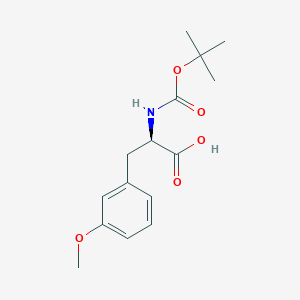
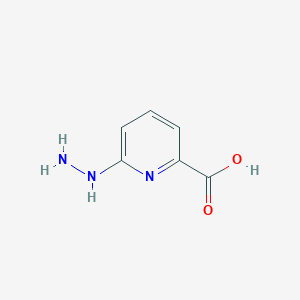
![tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate](/img/structure/B1532680.png)

